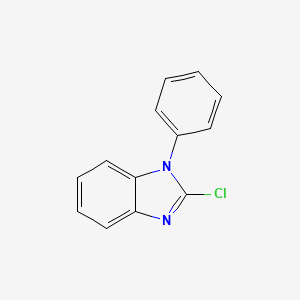

1H-Benzimidazole, 2-chloro-1-phenyl-

Description

BenchChem offers high-quality 1H-Benzimidazole, 2-chloro-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole, 2-chloro-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c14-13-15-11-8-4-5-9-12(11)16(13)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMUUDCDJJOJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506495 | |

| Record name | 2-Chloro-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24547-45-3 | |

| Record name | 2-Chloro-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Technical Guide: Molecular Architecture, Synthesis, and Applications of 2-Chloro-1-phenylbenzimidazole

Executive Summary

In the landscape of modern medicinal chemistry and organometallic catalysis, the benzimidazole scaffold represents a privileged structural motif. Specifically, 2-chloro-1-phenyl-1H-benzo[d]imidazole (commonly referred to as 2-chloro-1-phenylbenzimidazole) serves as a highly versatile, electrophilic building block. Its unique structural topology—a rigid, aromatic bicyclic core substituted with an electron-withdrawing chloro group at the C2 position and a sterically demanding phenyl ring at the N1 position—makes it an ideal precursor for nucleophilic aromatic substitution (SNAr) reactions[1].

As a Senior Application Scientist, I have structured this guide to dissect the physicochemical properties, synthetic methodologies, and advanced applications of this compound. We will explore its critical role in synthesizing Melanin Concentrating Hormone Receptor 1 (MCHR1) antagonists for obesity treatment[2], as well as its utility in generating N-heterocyclic carbene (NHC) ligands for transition-metal catalysis[3].

Molecular Architecture & Physicochemical Profile

The reactivity of 2-chloro-1-phenylbenzimidazole is dictated by its electronic distribution. The C2 carbon is highly electron-deficient due to the inductive effects of the adjacent nitrogen atoms and the chlorine substituent. This renders the C2 position highly susceptible to nucleophilic attack. Meanwhile, the N1-phenyl group provides essential lipophilicity and steric bulk, which are critical parameters for both protein-ligand binding in biological systems and steric shielding in organometallic complexes.

Quantitative Data Summary

The following table summarizes the core physicochemical and structural parameters of the compound, establishing a baseline for analytical verification[1][4].

| Parameter | Value / Description |

| IUPAC Name | 2-chloro-1-phenyl-1H-benzo[d]imidazole |

| CAS Registry Number | 24547-45-3 |

| Molecular Formula | C13H9ClN2 |

| Molecular Weight | 228.68 g/mol |

| Topological Polar Surface Area (TPSA) | 17.8 Ų |

| SMILES String | ClC1=NC2=CC=CC=C2N1C3=CC=CC=C3 |

| InChIKey | JZMUUDCDJJOJSW-UHFFFAOYSA-N |

Synthetic Methodology & Workflow

The de novo synthesis of 2-chloro-1-phenylbenzimidazole relies on the deoxychlorination of its lactam precursor, 1-phenyl-1,3-dihydro-2H-benzimidazol-2-one.

Causality in Experimental Design

Phosphorus oxychloride (POCl3) is selected as the chlorinating agent because it effectively activates the tautomeric lactim hydroxyl group. The nucleophilic attack of the oxygen onto the phosphorus atom creates a highly reactive phosphorodichloridate leaving group. Subsequent intramolecular or intermolecular attack by the chloride ion at the C2 position drives the irreversible formation of the C-Cl bond, yielding the target chlorinated heterocycle.

Step-by-Step Protocol: Deoxychlorination

-

Reagent Preparation: In an oven-dried, round-bottom flask equipped with a reflux condenser and a drying tube, suspend 1-phenyl-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in neat POCl3 (10.0 eq). The excess POCl3 acts as both the reactant and the solvent.

-

Thermal Activation: Heat the mixture to reflux (approx. 105°C) under an inert argon atmosphere for 4–6 hours. Self-Validation: The reaction progress is monitored via TLC (Hexane:Ethyl Acetate 3:1); the gradual disappearance of the highly polar starting material indicates successful conversion.

-

Quenching (Critical Step): Cool the mixture to room temperature. Carefully and slowly pour the mixture over crushed ice with vigorous stirring to hydrolyze the unreacted POCl3. Caution: This step is highly exothermic and generates HCl gas.

-

Neutralization & Extraction: Neutralize the aqueous suspension to pH 7 using saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (3x).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography to isolate pure 2-chloro-1-phenylbenzimidazole.

Caption: Synthetic workflow from lactam precursor to 2-aminobenzimidazole MCHR1 antagonists.

Applications in Drug Discovery: MCHR1 Antagonists

Melanin-concentrating hormone (MCH) is a cyclic nonadecapeptide expressed in the central nervous system that regulates feeding behavior and energy homeostasis[2][5]. Overactivation of the MCH-1 receptor (MCHR1)—a G-protein coupled receptor (GPCR)—leads to hyperphagia (excessive eating) and decreased energy expenditure, making it a prime target for anti-obesity therapeutics[2][6].

2-chloro-1-phenylbenzimidazole is utilized to synthesize potent, orally available MCHR1 antagonists[2]. By reacting the C2-chloro position with complex primary amines (e.g., piperidine derivatives), researchers generate 2-aminobenzimidazole derivatives that competitively bind to MCHR1[2][7].

Step-by-Step Protocol: SNAr Functionalization

-

Preparation: In a Schlenk flask under argon, dissolve 2-chloro-1-phenylbenzimidazole (1.0 eq) and the target primary amine (e.g., N-{3-[1-(3-aminopropyl)piperidin-4-yl]phenyl}acetamide) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF)[7].

-

Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq) dropwise at room temperature[7]. Causality: DBU is selected over standard amine bases because it acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the generated HCl to prevent protonation of the reactant amine, driving the equilibrium forward without competing for the electrophilic C2 center.

-

Thermal Activation: Heat the reaction mixture to 90°C for 12 hours.

-

Workup & Purification: Quench with ice-cold water, extract with ethyl acetate, wash with brine (to remove DMF), dry, and purify via column chromatography to yield the active MCHR1 antagonist.

Caption: MCHR1 signaling pathway and the mechanism of competitive inhibition by benzimidazole antagonists.

Applications in Organometallic Catalysis: NHC Precursors

Beyond medicinal chemistry, 2-chloro-1-phenylbenzimidazole is a critical precursor for N-heterocyclic carbene (NHC) ligands[3]. The compound can be quaternized at the N3 position using alkyl halides (e.g., methyl iodide) to form a benzimidazolium salt.

Upon treatment with a strong base (such as potassium tert-butoxide or silver oxide), the acidic C2 proton (if the chloro group is replaced or modified) or the C2 position itself can be utilized to generate a stable carbene. These NHC ligands exhibit exceptional σ-donating properties and are widely used to stabilize high-oxidation-state transition metals. For instance, ruthenium(II) complexes bearing benzimidazole-derived NHC ligands have demonstrated superior catalytic efficacy in chemical water oxidation and alkene epoxidation due to the tunable steric bulk provided by the N1-phenyl group[3][8].

References

-

Sasmal, P.K., et al. "Discovery of novel, orally available benzimidazoles as melanin concentrating hormone receptor 1 (MCHR1) antagonists." Bioorganic & Medicinal Chemistry Letters, 20(18), 5443-5448 (2010). Available at:[Link]

-

Roeser, S., et al. "Mononuclear ruthenium compounds bearing N-donor and N-heterocyclic carbene ligands: structure and oxidative catalysis." ResearchGate (2017). Available at: [Link]

-

MolAid. "N-(3-(1-(3-(1-phenyl-1H-benzo[d]imidazol-2-ylamino)propyl)piperidin-4-yl)phenyl)acetamide Reaction Information." MolAid Database. Available at: [Link]

Sources

- 1. 24547-45-3 | 2-Chloro-1-phenyl-1H-benzo[d]imidazole - AiFChem [aifchem.com]

- 2. Discovery of novel, orally available benzimidazoles as melanin concentrating hormone receptor 1 (MCHR1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1849-02-1|2-Chloro-1-methyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Profiling the Interaction Mechanism of Quinoline/Quinazoline Derivatives as MCHR1 Antagonists: An in Silico Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(3-(1-(3-(1-phenyl-1H-benzo[d]imidazol-2-ylamino)propyl)piperidin-4-yl)phenyl)acetamide - CAS号 1246385-22-7 - 摩熵化学 [molaid.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C-NMR Spectral Characteristics of 2-chloro-1-phenylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-chloro-1-phenylbenzimidazole and NMR Spectroscopy

Benzimidazoles are a prominent class of heterocyclic compounds with a wide array of applications in medicinal chemistry, including as antimicrobial, antiviral, and anticancer agents. The specific substitution pattern of 2-chloro-1-phenylbenzimidazole makes it an interesting scaffold for further chemical elaboration in drug discovery programs. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule[1]. This guide will delve into the theoretical underpinnings and practical interpretation of the ¹H and ¹³C-NMR spectra of the title compound.

Experimental Protocol: Synthesis and NMR Sample Preparation

A viable synthetic route to 2-chloro-1-phenylbenzimidazole involves a two-step process. The initial step is the synthesis of 2-chlorobenzimidazole, followed by N-alkylation with a phenyl group.

Protocol 1: Synthesis of 2-chloro-1-phenylbenzimidazole

Step 1: Synthesis of 2-chloro-1H-benzimidazole

A common method for the synthesis of 2-chloro-1H-benzimidazole involves the reaction of 1,3-dihydro-benzimidazol-2-one with phosphoryl chloride[2].

-

Materials: 1,3-dihydro-benzimidazol-2-one, phosphoryl chloride, phenol (catalytic amount).

-

Procedure: A mixture of 1,3-dihydro-benzimidazol-2-one, phosphoryl chloride, and a catalytic amount of phenol is heated. After completion of the reaction, the mixture is cooled and neutralized to precipitate the crude 2-chloro-1H-benzimidazole, which is then purified by recrystallization[2].

Step 2: N-phenylation of 2-chloro-1H-benzimidazole

The subsequent N-phenylation can be achieved through a nucleophilic substitution reaction.

-

Materials: 2-chloro-1H-benzimidazole, a phenylating agent (e.g., iodobenzene or bromobenzene), a base (e.g., potassium carbonate), and a suitable solvent (e.g., DMF).

-

Procedure: To a solution of 2-chloro-1H-benzimidazole and a base in a solvent, the phenylating agent is added. The reaction mixture is heated until the starting material is consumed (monitored by TLC). After completion, the product is isolated by extraction and purified by column chromatography.

Protocol 2: Sample Preparation for NMR Analysis

-

Materials: 2-chloro-1-phenylbenzimidazole (5-25 mg), deuterated solvent (e.g., DMSO-d₆ or CDCl₃), 5 mm NMR tube.

-

Procedure:

-

Accurately weigh the sample into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. DMSO-d₆ is often a good choice for benzimidazole derivatives[1].

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C-NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Predicted ¹H-NMR Spectral Data and Interpretation

The ¹H-NMR spectrum of 2-chloro-1-phenylbenzimidazole is expected to show distinct signals for the protons of the benzimidazole core and the N-phenyl ring. The predicted chemical shifts (in ppm, relative to TMS) in DMSO-d₆ are presented in Table 1.

Table 1: Predicted ¹H-NMR Chemical Shifts for 2-chloro-1-phenylbenzimidazole in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-7 | ~7.80 - 7.90 | d | ~8.0 |

| H-4 | ~7.65 - 7.75 | d | ~8.0 |

| H-5, H-6 | ~7.30 - 7.50 | m | |

| H-2', H-6' (ortho) | ~7.60 - 7.70 | m | |

| H-3', H-4', H-5' (meta, para) | ~7.40 - 7.55 | m |

Interpretation of the ¹H-NMR Spectrum:

-

Benzimidazole Protons (H-4, H-5, H-6, H-7): The protons on the benzo part of the benzimidazole ring will appear in the aromatic region. Due to the electron-withdrawing nature of the imidazole ring and the chloro-substituent, these protons are expected to be deshielded. H-7 is likely to be the most downfield of the benzimidazole protons due to its proximity to the electronegative nitrogen and the anisotropic effect of the N-phenyl ring. H-4 will also be deshielded. The H-5 and H-6 protons will likely appear as a complex multiplet in the more upfield region of the aromatic signals. The expected splitting pattern for H-4 and H-7 is a doublet, arising from coupling to their respective ortho protons (H-5 and H-6).

-

N-Phenyl Protons (H-2', H-3', H-4', H-5', H-6'): The protons on the N-phenyl ring will also resonate in the aromatic region. The ortho protons (H-2' and H-6') are expected to be deshielded due to the anisotropic effect of the benzimidazole ring system. The meta (H-3', H-5') and para (H-4') protons will likely appear as a multiplet at a slightly more upfield position.

The relationship between the different proton environments can be visualized as follows:

Caption: Proton environments in 2-chloro-1-phenylbenzimidazole.

Predicted ¹³C-NMR Spectral Data and Interpretation

The ¹³C-NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts in DMSO-d₆ are summarized in Table 2.

Table 2: Predicted ¹³C-NMR Chemical Shifts for 2-chloro-1-phenylbenzimidazole in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 - 150 |

| C-3a | ~140 - 145 |

| C-7a | ~135 - 140 |

| C-4 | ~110 - 115 |

| C-7 | ~120 - 125 |

| C-5, C-6 | ~122 - 128 |

| C-1' (ipso) | ~135 - 140 |

| C-2', C-6' (ortho) | ~125 - 130 |

| C-3', C-5' (meta) | ~128 - 132 |

| C-4' (para) | ~125 - 130 |

Interpretation of the ¹³C-NMR Spectrum:

-

C-2: The carbon at the 2-position, bonded to both a nitrogen and a chlorine atom, is expected to be significantly deshielded and appear at a very downfield chemical shift. The high electronegativity of both adjacent atoms strongly withdraws electron density from this carbon.

-

Benzimidazole Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): The bridgehead carbons (C-3a and C-7a) will be found at downfield shifts, characteristic of carbons in fused aromatic systems. The chemical shifts of C-4, C-5, C-6, and C-7 will be in the typical aromatic region. The carbon atoms ortho and para to the point of fusion (C-4 and C-7) will likely have distinct chemical shifts from those meta to the fusion (C-5 and C-6).

-

N-Phenyl Carbons (C-1', C-2', C-3', C-4', C-5', C-6'): The ipso-carbon of the phenyl ring (C-1'), attached to the nitrogen atom, will be deshielded. The ortho (C-2', C-6'), meta (C-3', C-5'), and para (C-4') carbons will have chemical shifts typical for a substituted benzene ring.

The logical flow for assigning the carbon signals can be represented as follows:

Caption: Workflow for ¹³C-NMR signal assignment.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C-NMR spectra of 2-chloro-1-phenylbenzimidazole. By leveraging data from analogous structures and applying fundamental principles of NMR spectroscopy, a clear and logical interpretation of the expected spectral features has been presented. This information will be invaluable to researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development for the unambiguous identification and characterization of this and related benzimidazole derivatives. The provided experimental protocols for synthesis and sample preparation further enhance the practical utility of this guide.

References

-

Vaidya, S. D., et al. (2017). Synthesis and antimicrobial activity of some novel N-substituted benzimidazoles. European Journal of Chemistry, 8(2), 149-154. [Link]

-

Bhagat, S. B., Ghodse, S. M., & Telvekar, V. N. (n.d.). Sodium dichloroiodate promoted C-C bond cleavage: Efficient synthesis of 1, 3-Benzazoles via condensation of o-amino/mercaptan/hydroxyanilines with β-diketones. [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4). [Link]

-

Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425. [Link]

-

Luo, Q., et al. (2017). c7dt02584j1.pdf. The Royal Society of Chemistry. [Link]

-

Journal of Medicinal Chemistry. (2024). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry. [Link]

-

El-Subbagh, H. I., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526. [Link]

-

Huynh, T. P. H., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(36), 21338-21353. [Link]

-

Gaba, M., & Mohan, C. (n.d.). Selective Autoxidation of Benzylamines: Application to the Synthesis of Some Nitrogen Heterocycles. The Royal Society of Chemistry. [Link]

-

Vaidya, S. D. (2017). Synthesis and antimicrobial activity of some novel N-substituted benzimidazoles. European Journal of Chemistry, 8(2), 149-154. [Link]

-

PubChem. (n.d.). 2-Chlorobenzanilide. National Center for Biotechnology Information. [Link]

-

RSC Education. (n.d.). ¹H NMR spectra. [Link]

-

Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1704-1713. [Link]

-

El kihel, A. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5, 523-526. [Link]

-

Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288. [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides. [Link]

-

Semantic Scholar. (2019). Synthesis of Some Novel N-alkylated 2-chloro-Benzimidazole Derivatives and their Biological Evaluation. [Link]

-

ResearchGate. (n.d.). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. [Link]

-

Sharma, D., et al. (2011). Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Journal of Applied Pharmaceutical Science, 1(10), 140-142. [Link]

-

Kumar, B. S., et al. (2014). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 6(2), 20-26. [Link]

-

PubChem. (n.d.). 2-Phenylbenzimidazole. National Center for Biotechnology Information. [Link]

Sources

The Chemical Reactivity Profile of 2-Chloro-1-phenylbenzimidazole: A Comprehensive Guide for Synthetic and Medicinal Chemists

Executive Summary

2-Chloro-1-phenylbenzimidazole (CAS: 24547-45-3) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and transition-metal catalysis[1]. Historically synthesized via the reaction of azobenzene with dichlorocarbene[2], this scaffold has become a cornerstone in the development of modern therapeutics, most notably in the synthesis of melanin-concentrating hormone receptor 1 (MCHR1) antagonists for the treatment of obesity and metabolic disorders[3].

This whitepaper provides an in-depth analysis of the reactivity profile of 2-chloro-1-phenylbenzimidazole, detailing the mechanistic causality behind its behavior in Nucleophilic Aromatic Substitution (SNAr), transition-metal-catalyzed cross-coupling, and N-heterocyclic carbene (NHC) synthesis.

Structural & Electronic Fundamentals

The unique reactivity of 2-chloro-1-phenylbenzimidazole is dictated by the electronic environment of the C2 position. Flanked by an imine-like nitrogen (N3) and an amine-like nitrogen (N1), the C2 carbon is highly electrophilic.

The presence of the N1-phenyl group serves two critical functions:

-

Steric and Conformational Locking: Unlike N-H benzimidazoles, the N1-phenyl derivative cannot undergo annular tautomerization. This locks the molecule into a single reactive conformer, ensuring predictable regioselectivity during functionalization.

-

Electronic Tuning: The phenyl ring acts as a mild electron-withdrawing group via inductive effects. This further depletes electron density at the C2 position compared to N-alkyl analogs, lowering the activation energy required for nucleophilic attack[4].

Nucleophilic Aromatic Substitution (SNAr) at C2

The dominant pathway for functionalizing 2-chloro-1-phenylbenzimidazole is the SNAr reaction[5]. The C2-Cl bond is highly susceptible to displacement by a variety of nucleophiles, including primary/secondary amines, thiols, and alkoxides.

Mechanistic Causality

The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electrophilic C2 carbon, disrupting aromaticity to form a polar Meisenheimer-like intermediate . The N3 atom acts as an electron sink, stabilizing the negative charge. Subsequent re-aromatization expels the chloride ion[4]. Because chloride is only a moderate leaving group, polar aprotic solvents (e.g., DMF, NMP) and non-nucleophilic bases (e.g., DBU) are often required to stabilize the transition state and drive the equilibrium forward[6].

Figure 1: Addition-elimination SNAr mechanism at the highly electrophilic C2 position.

Protocol 1: General Procedure for SNAr Amination at C2

This self-validating protocol utilizes DBU to scavenge HCl, preventing the protonation of the incoming amine nucleophile.

Step-by-Step Methodology:

-

Reaction Setup: Charge a flame-dried 20 mL reaction vial with 2-chloro-1-phenylbenzimidazole (1.0 equiv, 1.0 mmol) and the desired primary aliphatic amine (1.2 equiv, 1.2 mmol).

-

Solvent & Base Addition: Add anhydrous DMF (5.0 mL, 0.2 M) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv, 1.5 mmol). Causality: DMF stabilizes the polar Meisenheimer intermediate. DBU is a strong, sterically hindered base that neutralizes the generated HCl without competing as a nucleophile[6].

-

Thermal Activation: Seal the vial and heat at 90 °C for 4–6 hours. Monitor the reaction via LCMS until the starting material peak (m/z 229 [M+H]+) is fully consumed.

-

Workup & Isolation: Cool the mixture to room temperature and pour it into 25 mL of ice-cold distilled water. The product will precipitate. Filter the solid and wash with cold water (3 x 10 mL) to quantitatively remove DMF and DBU-hydrochloride salts. Dry under a vacuum.

Transition-Metal Catalyzed Cross-Coupling

While SNAr is highly effective for aliphatic amines and strong nucleophiles, it often fails with electron-deficient anilines, sterically hindered nucleophiles, or when attempting C-C bond formation. In these scenarios, Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura) is deployed.

Mechanistic Causality

The Pd(0) catalyst undergoes oxidative addition directly into the C2-Cl bond, forming a stable Pd(II) intermediate[7]. The N1-phenyl group is critical here; if an N-H bond were present, the strong bases required for cross-coupling (e.g., NaOtBu) would deprotonate the benzimidazole, forming an unreactive anion that poisons the catalyst.

Figure 2: General catalytic cycle for Pd-mediated cross-coupling at the C2 position.

Protocol 2: Buchwald-Hartwig Amination for Unreactive Anilines

This protocol is designed to overcome the high activation barrier of coupling electron-poor aryl amines.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge a Schlenk flask with 2-chloro-1-phenylbenzimidazole (1.0 equiv, 1.0 mmol), the aniline derivative (1.1 equiv, 1.1 mmol), Pd2(dba)3 (2.5 mol%), BINAP (5.0 mol%), and sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol).

-

Solvent Addition: Add degassed anhydrous toluene (10 mL, 0.1 M). Causality: Toluene is a non-polar solvent that optimally supports the organometallic catalytic cycle. Strict degassing is mandatory to prevent the irreversible oxidative degradation of the Pd(0) catalyst and the phosphine ligand.

-

Reaction Execution: Seal the flask, remove it from the glovebox, and heat at 100 °C under a nitrogen manifold for 12 hours.

-

Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a tightly packed pad of Celite. Causality: This step removes insoluble Pd-black and inorganic salts. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.

Quantitative Reactivity Profile

To guide synthetic route design, the following table summarizes the expected reactivity pathways and yields for various nucleophile classes reacting with 2-chloro-1-phenylbenzimidazole.

| Nucleophile Type | Reagents / Conditions | Primary Pathway | Typical Yield | Mechanistic Rationale |

| Primary Aliphatic Amines | DBU, DMF, 90 °C | SNAr | 75–90% | High nucleophilicity allows for direct addition-elimination[6]. |

| Anilines (Aryl Amines) | Pd2(dba)3, BINAP, NaOtBu, Toluene, 100 °C | Buchwald-Hartwig | 60–85% | Poor nucleophilicity requires transition metal activation of the C-Cl bond. |

| Alkoxides (RO-) | NaH, THF, 60 °C | SNAr | 70–85% | Strong "hard" nucleophiles readily attack the electrophilic C2 center. |

| Boronic Acids (Ar-B(OH)2) | Pd(PPh3)4, K2CO3, Dioxane/H2O, 90 °C | Suzuki-Miyaura | 80–95% | Facilitates C-C bond formation via transmetalation[7]. |

Applications in N-Heterocyclic Carbene (NHC) Synthesis

Beyond substitution, 2-chloro-1-phenylbenzimidazole is a valuable precursor for the synthesis of N-heterocyclic carbenes (NHCs)[8]. Quaternization of the N3 position with an alkyl halide (e.g., methyl iodide) yields a 2-chloro-imidazolium salt. This intermediate can undergo direct oxidative addition with low-valent transition metals (such as Pd or Ru) to form highly stable, electronically tunable metal-NHC complexes utilized in advanced catalytic systems and dye-sensitized solar cells[7][8].

References

-

[1] Title: 24547-45-3 2-Chloro-1-phenyl-1H-benzo[d]imidazole AKSci | Source: aksci.com | URL: 1

-

[2] Title: Reaction of Azobenzene with Dichlorocarbene | Source: oup.com | URL: 2

-

[6] Title: N-(3-(1-(3-(1-phenyl-1H-benzo[d]imidazol-2-ylamino)propyl)piperidin-4-yl)phenyl)acetamide | Source: molaid.com | URL: 6

-

[8] Title: Background corrected CV of a 0.68 mM solution of 4 2+ in 0.1 M aqueous... | Source: researchgate.net | URL: 8

-

[5] Title: Methods to Access 2-aminobenzimidazoles of Medicinal Importance | Source: eurekaselect.com | URL: 5

-

[4] Title: Direct α-C–H Heteroarylation of Unprotected Primary Amines | Source: chemrxiv.org | URL: 4

-

[7] Title: A Versatile Electrochemical Protocol for the Synthesis of Transition Metal Complexes | Source: whiterose.ac.uk | URL: 7

-

[3] Title: Discovery of novel, orally available benzimidazoles as melanin concentrating hormone receptor 1 (MCHR1) antagonists | Source: nih.gov | URL: 3

Sources

- 1. 24547-45-3 2-Chloro-1-phenyl-1H-benzo[d]imidazole AKSci 9192FA [aksci.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Discovery of novel, orally available benzimidazoles as melanin concentrating hormone receptor 1 (MCHR1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. N-(3-(1-(3-(1-phenyl-1H-benzo[d]imidazol-2-ylamino)propyl)piperidin-4-yl)phenyl)acetamide - CAS号 1246385-22-7 - 摩熵化学 [molaid.com]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. researchgate.net [researchgate.net]

electronic properties of 2-chloro-1-phenylbenzimidazole derivatives

An In-Depth Technical Guide to the Electronic Properties of 2-Chloro-1-Phenylbenzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole ring system, a fusion of benzene and imidazole, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and rich π-electron system confer a unique combination of chemical stability and biological activity. Within this broad class, 2-chloro-1-phenylbenzimidazole derivatives represent a particularly strategic subclass. The 1-phenyl group provides a vector for tuning steric and electronic properties, while the 2-chloro substituent acts as a versatile synthetic handle for further functionalization and a key electronic modulator of the core.

Understanding the electronic properties of these derivatives is paramount. For drug development professionals, these properties govern molecular interactions, receptor binding affinity, and metabolic stability, forming the basis of quantitative structure-activity relationship (QSAR) models.[4] For materials scientists, the frontier molecular orbital energies and band gaps dictate the potential of these molecules as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[5][6]

This technical guide provides a comprehensive overview of the synthesis, theoretical modeling, and experimental characterization of the core . It is designed to equip researchers with the foundational knowledge and practical methodologies required to explore and exploit this promising class of compounds.

Synthesis of the 2-Chloro-1-Phenylbenzimidazole Scaffold

The synthesis of the target scaffold is a multi-step process that requires careful control of reaction conditions. The general pathway involves the formation of the benzimidazole core, followed by chlorination and subsequent N-arylation. The causality behind this sequence is to first build the stable heterocyclic core and then install the reactive chlorine atom, which can then be used as a leaving group or remain as an electronic-influencing substituent, prior to the final N-phenylation step.

Detailed Experimental Protocol:

A common and reliable synthetic route is outlined below.

Step 1: Synthesis of 1,3-dihydro-1H-benzo[d]imidazol-2-one

-

Combine o-phenylenediamine (1.0 eq) and urea (2.0 eq) in a round-bottom flask.[7]

-

Add dimethylformamide (DMF) to serve as a high-boiling solvent.

-

Heat the mixture under reflux for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, remove the DMF under reduced pressure.

-

Wash the resulting solid with water and then dissolve it in a 10% aqueous sodium hydroxide solution.

-

Filter the alkaline solution to remove any insoluble impurities.

-

Neutralize the filtrate with 35% hydrochloric acid until a precipitate forms.

-

Collect the solid product by filtration, wash thoroughly with water, and dry to yield 1,3-dihydro-1H-benzo[d]imidazol-2-one.[7]

Step 2: Synthesis of 2-Chloro-1H-benzimidazole

-

In a flask equipped with a reflux condenser, mix 1,3-dihydro-1H-benzo[d]imidazol-2-one (1.0 eq) with phosphoryl chloride (POCl₃) (2.0 eq).[7]

-

Add a catalytic amount of phenol. This is crucial as it facilitates the chlorination mechanism.

-

Heat the mixture at 105-110°C for 12 hours.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Carefully neutralize the reaction mixture to pH 10 with a 40% aqueous sodium hydroxide solution. This step must be done slowly and with cooling as the quenching of POCl₃ is highly exothermic.

-

Collect the crude solid and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain pure 2-chloro-1H-benzimidazole.[7]

Step 3: Synthesis of 2-Chloro-1-phenyl-1H-benzo[d]imidazole

-

Dissolve 2-chloro-1H-benzimidazole (1.0 eq) in a polar aprotic solvent like DMF or acetone.

-

Add a powdered base, such as potassium carbonate (K₂CO₃) (2.0 eq). The base is essential to deprotonate the imidazole nitrogen, making it nucleophilic.[7][8]

-

Add an activated phenyl source, such as iodobenzene or bromobenzene (1.1 eq), and a copper catalyst (e.g., CuI) for an Ullmann-type coupling, or a palladium catalyst and ligand (e.g., Pd₂(dba)₃/Xantphos) for a Buchwald-Hartwig amination. For simpler, though often lower-yielding reactions, a more activated aryl halide might be used without a metal catalyst.[9]

-

Heat the mixture under reflux until TLC indicates the consumption of the starting material.

-

Cool the reaction, pour it into water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the final 2-chloro-1-phenylbenzimidazole derivative.

Caption: General workflow for the synthesis of 2-chloro-1-phenylbenzimidazole.

Theoretical & Computational Analysis

Density Functional Theory (DFT) is an indispensable tool for predicting the electronic properties of molecules before undertaking lengthy synthesis and characterization.[10] It provides invaluable insights into the electronic structure, reactivity, and potential applications of novel compounds.

Protocol for DFT Calculations:

-

Structure Optimization: The 3D structure of the target molecule is first drawn and optimized using a computational chemistry software package (e.g., Gaussian).[11] The goal is to find the lowest energy (most stable) geometry.

-

Method Selection: A functional and basis set are chosen. The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely accepted standard that provides a good balance of accuracy and computational cost for organic molecules of this type.[4][12]

-

Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine key electronic properties.

-

Analysis: The output files are analyzed to extract data on Frontier Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

Caption: Standard workflow for DFT-based computational analysis.

Key Electronic Descriptors from DFT:

-

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) energy relates to the electron-donating ability of a molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) energy corresponds to its electron-accepting ability.[13]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter. A small gap generally implies high chemical reactivity, low kinetic stability, and is associated with a red-shift in the absorption spectrum.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, nucleophilic sites), while blue regions indicate positive potential (electron-poor, electrophilic sites). This is crucial for predicting non-covalent interactions, such as drug-receptor binding.

-

Natural Bond Orbital (NBO) Analysis: This analysis provides detailed insight into intramolecular charge transfer, hyperconjugation, and delocalization of electron density, which contributes to the overall stability of the molecule.[13][14]

| Descriptor | Unsubstituted | 4'-Methoxy (EDG) | 4'-Nitro (EWG) |

| E_HOMO (eV) | -6.25 | -5.98 | -6.85 |

| E_LUMO (eV) | -1.80 | -1.75 | -2.50 |

| ΔE (Gap) (eV) | 4.45 | 4.23 | 4.35 |

| Table 1: Representative DFT-calculated electronic properties of substituted 2-chloro-1-phenylbenzimidazole derivatives. Values are hypothetical but based on established substituent effects. |

Experimental Characterization of Electronic Properties

While DFT provides excellent predictions, experimental validation is the cornerstone of scientific integrity. Cyclic Voltammetry and UV-Vis Spectroscopy are two primary techniques used to measure the core electronic properties of these compounds directly.

Caption: Integrated workflow for experimental characterization of electronic properties.

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Step-by-Step Protocol:

-

Electrolyte Solution: Prepare a ~1 mM solution of the benzimidazole derivative in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane). Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity.

-

Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or saturated calomel reference electrode (SCE).

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Measurement: Scan the potential from an initial value to a final value and back again. Record the resulting current. The potential at which the current peaks corresponds to the oxidation (E_ox) or reduction (E_red) potential.

-

Data Analysis: Estimate the HOMO and LUMO energies using the following empirical equations (referenced against the ferrocene/ferrocenium couple, Fc/Fc⁺, for accuracy):

-

E_HOMO (eV) = -[E_ox vs Fc/Fc⁺ + 4.8]

-

E_LUMO (eV) = -[E_red vs Fc/Fc⁺ + 4.8]

-

UV-Visible Spectroscopy

This technique measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the compound in a UV-transparent solvent (e.g., ethanol, DMSO, or dichloromethane).[15]

-

Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.

-

Sample Measurement: Record the absorption spectrum of the sample solution over a range (e.g., 200-800 nm).

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max). For benzimidazoles, this often corresponds to π-π* transitions within the conjugated system.[16]

-

Calculate the optical band gap (E_g) from the onset of the absorption edge (λ_onset) using the Planck-Einstein relation: E_g (eV) = 1240 / λ_onset (nm) .

-

| Property | Unsubstituted | 4'-Methoxy (EDG) | 4'-Nitro (EWG) |

| E_ox (V vs Fc/Fc⁺) | +1.35 | +1.10 | +1.75 |

| λ_max (nm) | 298 | 315 | 325 |

| E_HOMO (eV, from CV) | -6.15 | -5.90 | -6.55 |

| E_g (eV, optical) | 3.80 | 3.65 | 3.50 |

| Table 2: Representative experimental data for substituted 2-chloro-1-phenylbenzimidazole derivatives. Values are hypothetical but reflect expected trends based on literature.[15][16] |

Structure-Property Relationships: The Role of Substituents

The true power of this scaffold lies in its tunability. By introducing different functional groups onto the 1-phenyl ring, one can systematically modulate the electronic properties.

-

Electron-Donating Groups (EDGs) (e.g., -OCH₃, -N(CH₃)₂): These groups increase electron density in the π-system, primarily raising the HOMO energy level. This leads to a lower oxidation potential and a smaller HOMO-LUMO gap, causing a bathochromic (red) shift in the absorption spectrum.[14][16]

-

Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃): These groups pull electron density from the π-system, lowering the energy of both the HOMO and LUMO (with a more pronounced effect on the LUMO). This results in a higher oxidation potential and can also lead to a red-shifted absorption spectrum due to intramolecular charge transfer (ICT) character in the excited state.[14]

-

Halogens (e.g., -F, -Cl): These exhibit a dual effect. Inductively, they are electron-withdrawing. Through resonance, they can be weakly electron-donating. Their overall impact depends on their position and the specific halogen.

Applications Driven by Electronic Properties

The tunable electronic landscape of 2-chloro-1-phenylbenzimidazole derivatives makes them highly relevant in two major fields:

Caption: Relationship between core electronic properties and key applications.

Drug Development & Medicinal Chemistry

The benzimidazole core is found in numerous marketed drugs.[1][17] The electronic properties of a molecule are critical descriptors in drug design:

-

Receptor Interactions: The MEP map helps visualize how a molecule will interact with the electrostatic environment of a protein's active site. Electron-rich parts of the molecule can form hydrogen bonds or interact with positive residues, and vice-versa.

-

QSAR Studies: Electronic parameters like HOMO/LUMO energies and dipole moments are frequently used as descriptors in QSAR models to build mathematical relationships between a molecule's structure and its biological activity (e.g., IC₅₀ values).[11][18]

-

Metabolic Stability: The sites most susceptible to oxidative metabolism can often be predicted by identifying the regions of highest electron density (highest HOMO localization). Modifying these sites can improve a drug candidate's pharmacokinetic profile.

Organic Electronics

Benzimidazoles are widely explored as electron-deficient (n-type) materials for organic electronics.[5][19]

-

OLEDs: The wide band gap and deep HOMO levels of many benzimidazoles make them suitable as high-triplet-energy host materials or as electron-transporting materials in phosphorescent OLEDs (PHOLEDs).[20][21] By tuning the LUMO level through substitution, charge injection from the cathode can be optimized.

-

OPVs & OFETs: The ability to tune the HOMO/LUMO levels is essential for matching the energy levels of donor and acceptor materials in OPVs to ensure efficient charge separation. Similarly, these properties influence the charge carrier mobility in OFETs.[6] The 2-chloro position serves as a reactive site to build larger, more complex conjugated polymers and small molecules for these applications.

Conclusion

2-Chloro-1-phenylbenzimidazole derivatives are a class of compounds with a rich and highly tunable electronic architecture. The strategic combination of a stable aromatic core, a modifiable N-phenyl ring, and a reactive 2-chloro position provides a powerful platform for scientific innovation. A synergistic approach, combining the predictive power of computational methods like DFT with the empirical validation of experimental techniques such as cyclic voltammetry and UV-Vis spectroscopy, is essential for unlocking their full potential. The insights gained from a deep understanding of their electronic properties will continue to drive the development of novel therapeutics and next-generation organic electronic materials.

References

-

Yeh, A.-C. (2011). Study of the Derivatives of Benzimidazole and Applications For Organic Thin Film Transistor. Life Science Journal, 8(2), 379-391. Retrieved from [Link]

-

Gunduz, H. R., & Ozturk, T. (2011). Green Synthesis of Polycyclic Benzimidazole Derivatives and Organic Semiconductors. Organic Letters, 13(16), 4252-4255. Retrieved from [Link]

- Kouamé, A. B., et al. (2021). Substituent Effect on Intramolecular Hydrogen Bond and Electronic Structure of E)-2-(1H-Benzo[D]Imidazol-2-Yl)-3-Phenylacrylonitrile Derivatives: QTAIM and NBO Study. Journal of Chemical Sciences.

-

Leung, M.-k., et al. (2014). Novel Benzimidazole Derivatives as Electron-Transporting Type Host To Achieve Highly Efficient Sky-Blue Phosphorescent Organic Light-Emitting Diode (PHOLED) Device. Organic Letters, 16(21), 5624-5627. Retrieved from [Link]

-

ResearchGate. (2025). New Benzimidazole derivatives, spectroscopy characterization and their application as Electroluminescent Materials. Request PDF. Retrieved from [Link]

-

Hawaldar, A. Y., & Vaidya, S. D. (2019). Synthesis of Some Novel N-alkylated 2-chloro-Benzimidazole Derivatives and their Biological Evaluation. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of 2-phenylbenzimidazole-5-sulfonic acid.... Retrieved from [Link]

-

Di Masi, A., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. Retrieved from [Link]

-

Soni, B., et al. (2021). Docking, Synthesis and Antifungal Activity of 2-Phenyl Benzimidazole Derivatives. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

-

Al-Blewi, F. F., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(36), 21430-21453. Retrieved from [Link]

-

Srivastava, P., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PMC. Retrieved from [Link]

-

Smirnov, D., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. MDPI. Retrieved from [Link]

-

Indian Journal of Heterocyclic Chemistry. (2007). Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. Retrieved from [Link]

-

Knowlton, P., et al. (2002). Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid. PubMed. Retrieved from [Link]

-

TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]

-

Mohapatra, R. K., et al. (2021). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of King Saud University - Science, 33(6), 101533. Retrieved from [Link]

-

Husain, A., et al. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. PMC. Retrieved from [Link]

-

Sharma, P., et al. (2011). Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

Kumar, R. D., et al. (2016). Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole. ResearchGate. Retrieved from [Link]

-

El-Sabbagh, O. I., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(9), 103322. Retrieved from [Link]

-

Der Pharma Chemica. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Retrieved from [Link]

-

Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Retrieved from [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (2025). Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. Request PDF. Retrieved from [Link]

-

Navarrete-Vázquez, G., et al. (2007). Microwave-Assisted One-Pot Synthesis of 2-(Substituted phenyl)-1H-benzimidazole Derivatives. ResearchGate. Retrieved from [Link]

-

Yankova, R., & Radev, L. (2016). Structural and Electronic Properties of [Co(benzimidazole)2I2]. International Journal of Materials and Chemistry, 6(2), 19-27. Retrieved from [Link]

-

Kumar, A., et al. (2021). Benzimidazole: A Milestone in the Field of Medicinal Chemistry. PubMed. Retrieved from [Link]

-

Behjatmanesh-Ardakani, R., & Imanov, H. (2025). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. Chemical Review and Letters, 8(6), 1188-1199. Retrieved from [Link]

-

Keri, R. S., et al. (2015). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Chemical Biology & Drug Design, 86(1), 19-65. Retrieved from [Link]

-

Reddy, T. R., et al. (2016). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. PMC. Retrieved from [Link]

-

da Silva, W. M., et al. (2017). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. PMC. Retrieved from [Link]

-

Indian Journal of Advanced Chemistry. (2024). Molecular Docking, Simulation Against SARS-COV-2, Theoretical Study (DFT) and Superoxide Anion Scavenging by Cyclic Voltammetry of 2-Hydroxyphenyl Imino Naphthalen-2-ol. Retrieved from [Link]

Sources

- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 2. impactfactor.org [impactfactor.org]

- 3. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 6. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrevlett.com [chemrevlett.com]

- 11. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and <i>in-silico</i> pharmacokinetic and toxicity studies - Journal of King Saud University - Science [jksus.org]

- 12. researchgate.net [researchgate.net]

- 13. article.sapub.org [article.sapub.org]

- 14. Substituent Effect on Intramolecular Hydrogen Bond and Electronic Structure of E)-2-(1H-Benzo[D]Imidazol-2-Yl)-3-Phenylacrylonitrile Derivatives: QTAIM and NBO Study [pubs.sciepub.com]

- 15. Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02282A [pubs.rsc.org]

- 19. lifesciencesite.com [lifesciencesite.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

Technical Guide & Safety Profile: 1H-Benzimidazole, 2-chloro-1-phenyl-

This guide is structured as an advanced technical document for research and development professionals. It synthesizes safety data with synthetic utility, offering a "Senior Scientist's" perspective on handling, reactivity, and risk management.

CAS No: 24547-45-3 | Molecular Formula: C₁₃H₉ClN₂ | MW: 228.68 g/mol [1]

Executive Summary

1H-Benzimidazole, 2-chloro-1-phenyl- (also known as 2-chloro-1-phenylbenzimidazole) is a specialized heterocyclic building block distinct from its unsubstituted analog, 2-chlorobenzimidazole.[1] Its primary utility lies in medicinal chemistry as a scaffold for Nucleophilic Aromatic Substitution (S_NAr) .

Unlike 2-chlorobenzimidazole (where the N-H proton allows for tautomerization that can deactivate the C2 position), the N1-phenyl substitution in this compound "locks" the imidoyl chloride-like character of the C2-Cl bond. This renders the compound significantly more electrophilic and reactive toward nucleophiles (amines, thiols, alkoxides). While this enhances its synthetic value, it necessitates stricter moisture control and handling protocols to prevent hydrolysis or inadvertent skin sensitization.

Chemical Identity & Physicochemical Profiling[3][4][5]

| Property | Specification |

| IUPAC Name | 2-Chloro-1-phenyl-1H-benzimidazole |

| CAS Number | 24547-45-3 |

| Structure | Benzimidazole core with Phenyl at N1 and Chloro at C2 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water |

| Melting Point | Solid (Refer to specific Lot CoA; typically >90°C) |

| Reactivity Class | Electrophilic Heterocycle (Imidoyl Chloride analog) |

Senior Scientist Note: Do not confuse this with 2-(4-chlorophenyl)-1H-benzimidazole (CAS 1019-85-8). The position of the chlorine atom (C2 vs. Phenyl ring) drastically alters reactivity. CAS 24547-45-3 is an electrophile; CAS 1019-85-8 is a stable biaryl system.

Hazard Assessment (GHS Classification)

While often classified under generic "Irritant" codes, the structural reactivity implies potential for sensitization.

Signal Word: WARNING

| Hazard Statement (H-Code) | Description | Mechanism of Action |

| H302 | Harmful if swallowed | Systemic absorption of benzimidazole core. |

| H315 | Causes skin irritation | Alkylation/acylation of skin proteins via S_NAr. |

| H319 | Causes serious eye irritation | Corrosive potential of hydrolysis byproducts (HCl). |

| H335 | May cause respiratory irritation | Inhalation of dust/aerosols triggers mucosal inflammation. |

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors.[2]

-

P280: Wear protective gloves/protective clothing/eye protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.

Strategic Handling & Storage Protocols

Storage Architecture

The C2-Chlorine bond is susceptible to hydrolysis over extended periods, especially in the presence of acidic moisture, yielding the corresponding benzimidazolone (inert lactam).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) is recommended for long-term stability.

-

Temperature: 2–8°C (Refrigerate).

-

Container: Tightly sealed amber glass; secondary containment with desiccant.

Operational Workflow (Decision Tree)

The following DOT diagram illustrates the safety decision logic for handling this compound in a research setting.

Figure 1: Operational safety workflow for handling electrophilic benzimidazole derivatives.

Synthetic Utility & Reactivity Profile

The "Fixed" Electrophile Advantage

In standard 2-chlorobenzimidazole, the N-H proton allows the molecule to exist in equilibrium with its tautomer. This reduces the double-bond character of the C=N bond, diminishing the electrophilicity of the C2 carbon. In 2-chloro-1-phenylbenzimidazole , the N1-phenyl group prevents this tautomerization. The C2 position is permanently activated (similar to an imidoyl chloride), making it an excellent substrate for S_NAr reactions .

Reaction Mechanism (S_NAr)

The following diagram details the mechanism by which this compound reacts with a generic nucleophile (Nu-H), such as a primary amine or thiol.

Figure 2: Nucleophilic Aromatic Substitution (S_NAr) pathway at the C2 position.

Standard Protocol: Amination (Example)

To synthesize a 2-amino-1-phenylbenzimidazole derivative:

-

Dissolution: Dissolve 1.0 eq of 2-chloro-1-phenylbenzimidazole in anhydrous DMF or Acetonitrile.

-

Base Addition: Add 1.5–2.0 eq of inorganic base (e.g., K₂CO₃ or Cs₂CO₃) to scavenge the HCl generated.

-

Nucleophile: Add 1.1 eq of the amine.

-

Conditions: Heat to 60–80°C. Monitor by TLC/LCMS. The spot for the starting material (non-polar) should disappear, replaced by a more polar product.

-

Workup: Dilute with water (product often precipitates) or extract with EtOAc.

Emergency Response Protocols

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with soap and water for 15 min. Do not use alcohol. | Alcohol may increase skin permeability of the halogenated heterocycle. |

| Eye Contact | Rinse continuously with water/saline for 15 min. Lift eyelids. | Hydrolysis of the C-Cl bond on the ocular surface can release HCl, causing corneal damage. |

| Spill (Solid) | Dampen with inert oil/solvent or use HEPA vacuum. | Prevent dust generation.[2][3] Dry sweeping aerosolizes the irritant. |

| Fire | Use CO₂, dry chemical, or foam. | Combustion emits toxic NOₓ and HCl gases. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 759417 (Isomer Reference). Retrieved from [Link](Note: Used for comparative structural analysis; specific isomer data derived from vendor CoAs).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzimidazole Derivatives Using 2-Chloro-1-phenylbenzimidazole

Introduction: The Benzimidazole Scaffold and the Strategic Role of 2-Chloro-1-phenylbenzimidazole

The benzimidazole core, a fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties.[2][3] The strategic introduction of various substituents onto this core structure is a cornerstone of modern drug discovery, allowing for the fine-tuning of pharmacological profiles.[4][5]

2-Chloro-1-phenylbenzimidazole has emerged as a highly versatile and pivotal intermediate in the synthesis of a diverse library of these derivatives. The presence of a chlorine atom at the C2 position, activated by the electron-withdrawing nature of the adjacent nitrogen atoms, renders it an excellent electrophile for a variety of transformations.[6] This, coupled with the phenyl group at the N1 position which can influence solubility and steric interactions, makes it a valuable building block for creating complex molecular architectures.

This guide provides an in-depth exploration of the synthetic utility of 2-chloro-1-phenylbenzimidazole, focusing on key reaction classes and providing detailed, field-proven protocols for their execution. We will delve into the mechanistic underpinnings of these transformations, offering insights into experimental choices and troubleshooting strategies.

I. Nucleophilic Aromatic Substitution (SNAAr): A Gateway to Functionalization

The most direct approach to functionalizing 2-chloro-1-phenylbenzimidazole is through nucleophilic aromatic substitution (SNAAr). The electron-deficient C2 position is highly susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride leaving group.[7]

A. Synthesis of 2-Amino-1-phenylbenzimidazole Derivatives

The introduction of an amino group at the C2 position is a common strategy for generating compounds with significant biological potential.

Protocol 1: Synthesis of N-Aryl/Alkyl-1-phenylbenzimidazol-2-amine

This protocol details the general procedure for the reaction of 2-chloro-1-phenylbenzimidazole with primary or secondary amines.

Materials:

-

2-chloro-1-phenylbenzimidazole

-

Appropriate primary or secondary amine (e.g., aniline, morpholine, piperidine)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-chloro-1-phenylbenzimidazole (1.0 eq).

-

Add the desired amine (1.2-1.5 eq) and a base such as potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).

-

Add anhydrous DMF or DMSO as the solvent. The choice of solvent can influence reaction rates and solubility.

-

Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the amine.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Causality and Insights:

-

Choice of Base: Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents and its ability to promote the reaction through a more "naked" and therefore more nucleophilic amine anion.

-

Solvent: Polar aprotic solvents like DMF and DMSO are excellent choices as they can dissolve the reactants and stabilize the charged intermediates formed during the SNAAr mechanism.[8]

-

Temperature: Higher temperatures are often required to overcome the activation energy of the reaction, especially with less nucleophilic amines. However, excessively high temperatures can lead to side reactions.

B. Synthesis of 2-Alkoxy/Aryloxy-1-phenylbenzimidazole Derivatives

The introduction of ether linkages at the C2 position can significantly impact the lipophilicity and hydrogen bonding capabilities of the final molecule.

Protocol 2: Synthesis of 2-Alkoxy/Aryloxy-1-phenylbenzimidazole

This protocol outlines the synthesis via reaction with alcohols or phenols.

Materials:

-

2-chloro-1-phenylbenzimidazole

-

Appropriate alcohol or phenol

-

Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Inert atmosphere

-

Standard synthetic glassware and workup materials

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.

-

Slowly add the desired alcohol or phenol (1.1 eq) to the suspension at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide or phenoxide.

-

Add a solution of 2-chloro-1-phenylbenzimidazole (1.0 eq) in anhydrous THF to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC.

-

Once the reaction is complete, carefully quench the excess sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Causality and Insights:

-

Strong Base: A strong base like NaH or KOtBu is necessary to deprotonate the alcohol or phenol, generating the more potent nucleophilic alkoxide or phenoxide.

-

Anhydrous Conditions: It is critical to use anhydrous solvents and reagents as water will react with the strong base and quench the reaction.

II. Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and 2-chloro-1-phenylbenzimidazole is an excellent substrate for these powerful transformations.[9][10] These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the accessible chemical space.

A. Suzuki-Miyaura Coupling: Synthesis of 2-Aryl/Vinyl-1-phenylbenzimidazoles

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organoboron compound with a halide.[11]

Protocol 3: Suzuki-Miyaura Coupling of 2-Chloro-1-phenylbenzimidazole

This protocol provides a general procedure for the coupling of 2-chloro-1-phenylbenzimidazole with aryl or vinyl boronic acids.

Materials:

-

2-chloro-1-phenylbenzimidazole

-

Aryl or vinyl boronic acid or its ester derivative (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert atmosphere

-

Standard synthetic glassware and workup materials

Procedure:

-

In a round-bottom flask, combine 2-chloro-1-phenylbenzimidazole (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Causality and Insights:

-

Catalyst Choice: The choice of palladium catalyst and ligand is crucial for the success of the reaction.[12] For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.[13]

-

Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[11] The choice of base can significantly impact the reaction outcome.

-

Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

B. Buchwald-Hartwig Amination: An Alternative Route to 2-Amino Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds and serves as a complementary approach to the SNAAr reaction for synthesizing 2-amino-1-phenylbenzimidazole derivatives, often under milder conditions.[14][15]

Protocol 4: Buchwald-Hartwig Amination of 2-Chloro-1-phenylbenzimidazole

This protocol describes the palladium-catalyzed amination of 2-chloro-1-phenylbenzimidazole.

Materials:

-

2-chloro-1-phenylbenzimidazole

-

Amine (primary or secondary) (1.2 eq)

-

Palladium pre-catalyst (e.g., G3-XPhos, G3-SPhos) (1-3 mol%)

-

Bulky phosphine ligand (if not using a pre-catalyst)

-

Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS)) (1.5-2.0 eq)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Inert atmosphere

-

Standard synthetic glassware and workup materials

Procedure:

-

To a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst (2 mol%), the base (e.g., NaOtBu, 1.5 eq), 2-chloro-1-phenylbenzimidazole (1.0 eq), and the amine (1.2 eq) to a dry reaction vessel.

-

Add anhydrous toluene or dioxane.

-

Seal the vessel and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

-

Dry, concentrate, and purify the product by column chromatography.

Causality and Insights:

-

Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand.[16] Bulky, electron-rich ligands are generally required to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[17]

-

Base: A strong, non-nucleophilic base is crucial to deprotonate the amine and facilitate the catalytic cycle. NaOtBu is a common choice.

-

Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxygen, so maintaining a strict inert atmosphere is critical for catalytic activity.

III. Data Presentation and Visualization

Table 1: Comparison of Synthetic Methodologies

| Reaction Type | Key Reagents | Typical Conditions | Advantages | Limitations |

| SNAAr (Amination) | Amine, K₂CO₃/Cs₂CO₃ | DMF or DMSO, 80-120 °C | Simple, cost-effective reagents. | Can require harsh conditions for less reactive amines. |

| SNAAr (Alkoxylation) | Alcohol/Phenol, NaH/KOtBu | Anhydrous THF or DMF, reflux | Direct formation of ether linkages. | Requires strictly anhydrous conditions and strong bases. |

| Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, Base | Dioxane/water, 80-100 °C | Wide substrate scope, mild conditions. | Cost of palladium catalysts and ligands. |

| Buchwald-Hartwig Amination | Amine, Pd pre-catalyst, Strong Base | Toluene or Dioxane, 80-110 °C | Often milder than SNAAr, broad amine scope. | Requires strict inert atmosphere, catalyst sensitivity. |

Diagram 1: General Synthetic Pathways from 2-Chloro-1-phenylbenzimidazole

Caption: Synthetic routes from 2-chloro-1-phenylbenzimidazole.

Diagram 2: Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

IV. Conclusion

2-Chloro-1-phenylbenzimidazole stands as a cornerstone intermediate for the synthesis of a vast array of benzimidazole derivatives. Its reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides medicinal chemists and materials scientists with a powerful and flexible toolkit. By understanding the underlying principles of these transformations and adhering to robust experimental protocols, researchers can efficiently generate novel compounds with tailored properties for a wide range of applications. The methodologies outlined in this guide offer a solid foundation for the exploration and development of new and impactful benzimidazole-based molecules.

V. References

-

Misra, P. S., et al. (n.d.). Synthesis of 2-phenyl benzimidazole derivatives and their schiff bases as possible antimicrobial agents. ResearchGate.

-

Journal of Applied Pharmaceutical Science. (2011). Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives.

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

-

(n.d.). Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agent.

-

(n.d.). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. ThaiScience.

-

(n.d.). Synthesis of substituted 2-vinyl and 2-phenylbenzimidazoles and progress towards the synthesis of natural products ht-13-A and ht-13-B. The Research Repository @ WVU.

-

(n.d.). Synthesis, Characterization and Microwave-Promoted Catalytic Activity of Novel N-phenylbenzimidazolium Salts in Heck-Mizoroki and Suzuki-Miyaura Cross-Coupling Reactions under Mild Conditions. PMC.

-

(2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Publishing.

-

(n.d.). Suzuki Coupling. Organic Chemistry Portal.

-

(n.d.). Palladium-catalyzed Cross-coupling Reactions.

-

Chung, K. H., et al. (2012). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Tetrahedron Letters, 53(1), 129-132.

-

(n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

-

Mostafa, A. S., Gomaa, R. M., & Elmorsy, M. A. (2019). Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity. Chemical biology & drug design, 93(4), 454–463.

-

(n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

-

(n.d.). A Simple Synthesis of 2-(2-Chlorophenyl)benzimidazole from o-Phenylenediamine and 2-Chlorobenzaldehyde. ResearchGate.

-

(n.d.). CN106866544B - 2- (2-hydroxyphenyl) -1H-benzimidazole and derivative, synthetic method and application thereof. Google Patents.

-

(2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.

-

(2022). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a). ResearchGate.

-

(2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

-

(n.d.). Benzimidazole synthesis. Organic Chemistry Portal.

-

Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.

-

(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.

-

(n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PMC.

-

(2022). The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts.

-

(2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.

-

(n.d.). Product Class 4: Benzimidazoles. Thieme E-Books & E-Journals.

-

(n.d.). Efficient and convenient Suzuki cross-coupling reaction catalyzed by a new synthesized palladium co-ordination metal complex of. JOCPR.

-